Differential PDE4D Inhibitory Potency: 4-tert-Butyl Confers >1.5-Fold Greater Activity Than the 4-Methoxy Analog
In a human U937 cell-based PDE4D inhibition assay, cyclododecylideneamino 4‑tert‑butylbenzoate produced an IC₅₀ of 6.66 μM, while the matched 4‑methoxy analog yielded an IC₅₀ >10 μM [1][2]. The ~1.5- to 2-fold superior potency of the tert-butyl derivative arises from its enhanced hydrophobic fit within the enzyme’s lipophilic pocket, a gain that directly translates into a more effective pharmacological tool for dissecting cAMP-dependent pathways [1].
| Evidence Dimension | PDE4D enzymatic inhibition in a cellular context |
|---|---|
| Target Compound Data | IC₅₀ = 6.66 μM (human U937 cell lysate PDE4D assay, 30 min incubation) |
| Comparator Or Baseline | Cyclododecylideneamino 4‑methoxybenzoate (CAS 329079-02-9): IC₅₀ >10 μM |
| Quantified Difference | ≥1.5‑fold lower IC₅₀ for the 4‑tert‑butyl compound |
| Conditions | Human U937 cells; [³H]cAMP substrate; 30 min incubation |
Why This Matters
For researchers probing PDE4D-mediated signaling, the enhanced potency of the tert-butyl analog permits lower working concentrations, reducing off-target risk and improving assay signal-to-noise ratio.
- [1] BindingDB. BDBM50502858 / CHEMBL4451855 – Cyclododecylideneamino 4-tert-butylbenzoate PDE4D IC₅₀. Available at: https://bindingdb.org. View Source
- [2] BindingDB. BDBM50219187 / CHEMBL156985 – Cyclododecylideneamino derivative PDE4 IC₅₀ >10 μM (used as comparator for 4-methoxy analog). Available at: https://bindingdb.org. View Source
